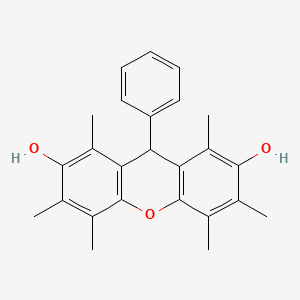
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to an undecyl chain terminated with an octyldisulfanyl group and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate typically involves multiple steps, starting with the preparation of the anthracene-2-carboxylic acid. This intermediate is then esterified with 11-(octyldisulfanyl)undecanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an organic solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The anthracene core can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core’s photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate exerts its effects is largely dependent on its structural features. The anthracene core can interact with various molecular targets through π-π stacking interactions, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The carboxylate ester group can be hydrolyzed to release the active anthracene-2-carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Anthracene-2-carboxylic acid: Lacks the undecyl and octyldisulfanyl groups, making it less hydrophobic and less versatile in applications.
11-(Octyldisulfanyl)undecanol: Lacks the anthracene core, limiting its use in photophysical studies.
Anthracene-2-carboxylate esters: Various esters with different alkyl chains can be compared to highlight the unique properties imparted by the undecyl and octyldisulfanyl groups.
Uniqueness
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate stands out due to its combination of hydrophobicity, redox-active disulfide bond, and photophysical properties of the anthracene core. This unique combination makes it a valuable compound for a wide range of scientific applications.
特性
CAS番号 |
383124-35-4 |
|---|---|
分子式 |
C34H48O2S2 |
分子量 |
552.9 g/mol |
IUPAC名 |
11-(octyldisulfanyl)undecyl anthracene-2-carboxylate |
InChI |
InChI=1S/C34H48O2S2/c1-2-3-4-5-12-17-24-37-38-25-18-13-10-8-6-7-9-11-16-23-36-34(35)32-22-21-31-26-29-19-14-15-20-30(29)27-33(31)28-32/h14-15,19-22,26-28H,2-13,16-18,23-25H2,1H3 |
InChIキー |
UFMQAAHUPFVFDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSSCCCCCCCCCCCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
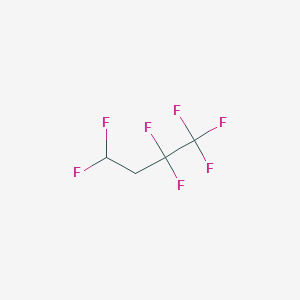
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
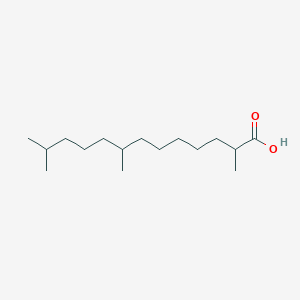


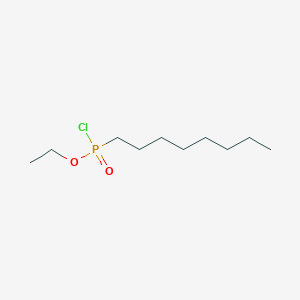
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
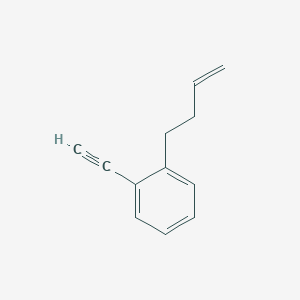
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
